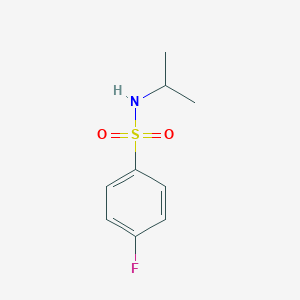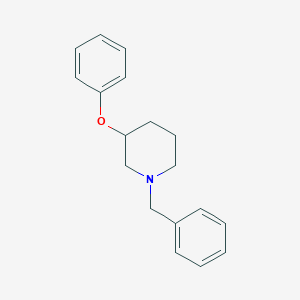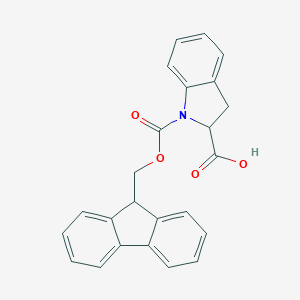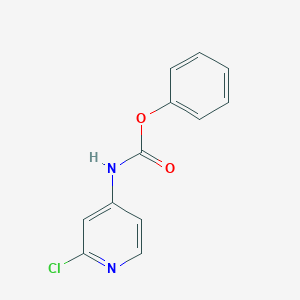![molecular formula C17H14N2 B180966 2-[(E)-2-quinolin-4-ylethenyl]aniline CAS No. 53-97-4](/img/structure/B180966.png)
2-[(E)-2-quinolin-4-ylethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-quinolin-4-ylethenyl]aniline, also known as QEA, is a synthetic molecule that has gained attention in scientific research due to its unique structural and chemical properties. QEA is a derivative of aniline and quinoline, which are both aromatic organic compounds commonly used in the synthesis of various chemical compounds. The aim of
Mechanism Of Action
The exact mechanism of action of 2-[(E)-2-quinolin-4-ylethenyl]aniline is not well understood. However, studies have suggested that 2-[(E)-2-quinolin-4-ylethenyl]aniline may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical And Physiological Effects
2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit various biochemical and physiological effects. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activity of matrix metalloproteinases, and induce apoptosis in cancer cells. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-[(E)-2-quinolin-4-ylethenyl]aniline has several advantages for lab experiments. 2-[(E)-2-quinolin-4-ylethenyl]aniline is a stable and easily synthesized compound that can be obtained in high purity. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to exhibit low toxicity and good solubility in various solvents. However, 2-[(E)-2-quinolin-4-ylethenyl]aniline has some limitations for lab experiments. 2-[(E)-2-quinolin-4-ylethenyl]aniline has poor water solubility, which may limit its use in certain applications. 2-[(E)-2-quinolin-4-ylethenyl]aniline also has limited bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research on 2-[(E)-2-quinolin-4-ylethenyl]aniline. One potential direction is to investigate the use of 2-[(E)-2-quinolin-4-ylethenyl]aniline as a therapeutic agent for neurodegenerative diseases. Another potential direction is to explore the use of 2-[(E)-2-quinolin-4-ylethenyl]aniline in combination with other drugs or therapies for the treatment of cancer or inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(E)-2-quinolin-4-ylethenyl]aniline and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 2-[(E)-2-quinolin-4-ylethenyl]aniline is a synthetic molecule that has gained attention in scientific research due to its unique structural and chemical properties. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 2-[(E)-2-quinolin-4-ylethenyl]aniline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 2-[(E)-2-quinolin-4-ylethenyl]aniline, including its potential use as a therapeutic agent for neurodegenerative diseases and its use in combination with other drugs or therapies for the treatment of cancer or inflammation.
Synthesis Methods
The synthesis of 2-[(E)-2-quinolin-4-ylethenyl]aniline involves the reaction of 2-aminoaniline and 2-quinolinecarboxaldehyde in the presence of a catalyst under appropriate conditions. The reaction results in the formation of 2-[(E)-2-quinolin-4-ylethenyl]aniline as a yellow crystalline solid with a molecular weight of 283.34 g/mol. The purity of 2-[(E)-2-quinolin-4-ylethenyl]aniline can be improved by recrystallization or column chromatography.
Scientific Research Applications
2-[(E)-2-quinolin-4-ylethenyl]aniline has been used in various scientific research studies due to its potential therapeutic applications. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
53-97-4 |
|---|---|
Product Name |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H,18H2/b10-9+ |
InChI Key |
FJQCNMUESWXOJX-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)










